N-[4-(3-methylbutoxy)benzoyl]glycine
Descripción
N-[4-(3-Methylbutoxy)benzoyl]glycine is a glycine derivative characterized by a benzoyl group substituted at the para position with a 3-methylbutoxy chain. The compound’s structure combines a polar glycine moiety with a lipophilic 3-methylbutoxy substituent, which may influence its solubility, pharmacokinetics, and biological interactions.
Propiedades
IUPAC Name |
2-[[4-(3-methylbutoxy)benzoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-10(2)7-8-19-12-5-3-11(4-6-12)14(18)15-9-13(16)17/h3-6,10H,7-9H2,1-2H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLNIDACGLPVHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural and Functional Differences
- Lipophilicity vs. In contrast, trifluoropropoxy (in analog 915017-24-2) introduces polarity, which may improve aqueous solubility and resistance to oxidative metabolism .
- Bioactivity : Sivelestat sodium’s sulfonamide and ester groups enable selective binding to neutrophil elastase, a feature absent in the target compound. This underscores the role of sulfonamide moieties in enzyme inhibition .
- Synthetic Complexity : Ibuprofen-derived glycine conjugates (e.g., compound 9 in ) require multi-step synthesis involving azide intermediates and hydrazide formation, whereas the target compound may be synthesized via simpler N-acylation of glycine with 4-(3-methylbutoxy)benzoyl chloride, akin to methods described in .
Binding and Stability Insights
- Molecular Interactions : highlights that compounds with 3-methylbutoxy substituents exhibit moderate binding energies (e.g., –3.0 kcal/mol for 2-(3-methylbutoxy)-N-[2-(3-methylbutoxy)ethyl]ethanamine), suggesting weaker receptor-ligand stability compared to tert-butyl or benzylmaleimide derivatives (–4.5 kcal/mol). This implies that the target compound’s 3-methylbutoxy chain may limit its efficacy in enzyme-targeted applications .
- Hydrophobic Interactions : Analogous compounds with hydrophobic groups (e.g., dihydroxyethyl lauramine oxide) show enhanced residue interactions in alpha-glucosidase binding, indicating that the target compound’s lipophilic tail might favor similar hydrophobic binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
